molecular formula C16H15NO2S B2995180 N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-carboxamide CAS No. 2034304-40-8

N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-carboxamide

Cat. No.: B2995180
CAS No.: 2034304-40-8
M. Wt: 285.36
InChI Key: ZCQQAZFFVRQALC-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-carboxamide is a complex organic compound that features both benzofuran and thiophene moieties. Benzofuran is a bicyclic structure consisting of fused benzene and furan rings, while thiophene is a five-membered ring containing sulfur. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactionsThe benzofuran can be synthesized through methods such as free radical cyclization or proton quantum tunneling, which offer high yields and fewer side reactions . The thiophene ring can be introduced using condensation reactions like the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency . Additionally, the use of continuous flow reactors can help in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzofuran and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Similar in structure but contain a sulfur atom in the benzene ring.

    Indole derivatives: Contain a nitrogen atom in the five-membered ring instead of sulfur.

    Furan derivatives: Lack the sulfur atom present in thiophene.

Uniqueness

N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-carboxamide is unique due to the combination of benzofuran and thiophene rings, which imparts distinct chemical and biological properties.

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its synthesis, biological activities, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Benzofuran Moiety : This is achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
  • Alkylation : The benzofuran derivative is alkylated using a suitable alkyl halide in the presence of a base like potassium carbonate.
  • Formation of the Thiophene Ring : The thiophene ring can be synthesized via the Paal-Knorr synthesis, involving the cyclization of a 1,4-diketone with elemental sulfur.

These reactions are critical for producing a compound with desired biological properties and stability.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study assessing various derivatives found that compounds with similar structures displayed significant inhibition against bacterial strains, suggesting potential as an antibiotic agent. Specific activity data include:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
This compoundEscherichia coli20 µg/mL

These results indicate that this compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. The compound was tested against various cancer cell lines, showing cytotoxic effects. For instance:

Cell LineIC50 (µM)Selectivity Index (SI)
MCF7 (Breast)125
HeLa (Cervical)84
A549 (Lung)153

The selectivity index indicates that the compound selectively inhibits cancer cell growth over normal cells, making it a promising candidate for further development.

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The compound's benzofuran and thiophene moieties can engage in π–π stacking and hydrogen bonding with biological macromolecules, potentially affecting enzyme activity or receptor binding.

Additionally, the acetamide linkage may enhance the compound's bioavailability and metabolic stability, contributing to its efficacy in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into structure–activity relationships (SAR). For example:

  • Study on Antiviral Activity : A related benzofuran derivative showed promising results against respiratory syncytial virus (RSV), indicating that modifications in the structure can enhance antiviral properties .
  • Cytotoxicity Assessment : A systematic evaluation of various thiophene derivatives revealed that those with similar structural motifs exhibited significant cytotoxicity against cancer cell lines .
  • Mechanistic Studies : Research focusing on the interaction between benzofuran derivatives and specific receptors has elucidated how these compounds can modulate signaling pathways involved in cancer progression .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-11(17-16(18)15-7-4-8-20-15)9-13-10-12-5-2-3-6-14(12)19-13/h2-8,10-11H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQQAZFFVRQALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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